![molecular formula C8H9N3O3 B2468485 1-cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethanone CAS No. 384807-16-3](/img/structure/B2468485.png)
1-cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethanone
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Overview
Description
“1-cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethanone” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives . For example, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethanone” includes a cyclopropyl group, a nitro group, and an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical reactions due to their amphoteric nature . They can show both acidic and basic properties .Scientific Research Applications
Medicinal Chemistry Applications
Nitroimidazoles, by virtue of their unique structure, have been extensively utilized in the clinic for their anticancer, antimicrobial, and antiparasitic properties. The combination of the nitro group with the imidazole ring endows these compounds with significant biological activity, making them potential candidates for the development of a range of therapeutic agents. Specific applications include antitumor, antibacterial, antifungal, antiparasitic, antitubercular, and antihypertensive drugs. Furthermore, they have found use as artificial diagnostics and pathological probes, in addition to their role as supramolecular blocks in the design of complex molecular architectures (Li et al., 2018).
Antitumor Activity
Research has indicated that derivatives of nitroimidazoles, including bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have shown promising antitumor activities. Some compounds within this group have advanced to preclinical testing, highlighting their potential as new antitumor drugs and the possibility of discovering compounds with varied biological properties (Iradyan et al., 2009).
Enzymatic and Redox Mediator Applications
Nitroimidazole derivatives have been explored for their role in enhancing the efficiency of enzymatic degradation of pollutants, particularly in the presence of redox mediators. This unique application is critical in environmental science, where such compounds facilitate the remediation of various organic pollutants by improving the substrate range and degradation efficiency of recalcitrant compounds through enzymatic action (Husain & Husain, 2007).
Environmental Implications
The study of nitroimidazole derivatives extends beyond medicinal chemistry into environmental science, where their degradation, stability, and transformation in various conditions are of interest. This encompasses understanding their behavior in aquatic systems and their reduction processes, which is crucial for assessing their environmental impact and safety (Macalady, Tratnyek, & Grundl, 1986).
Future Directions
properties
IUPAC Name |
1-cyclopropyl-2-(4-nitroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7(6-1-2-6)3-10-4-8(9-5-10)11(13)14/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXVMWKDTRWTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethanone |
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